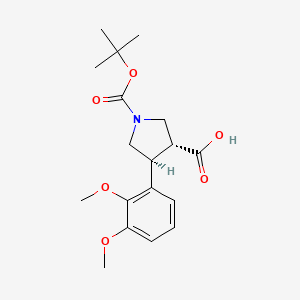
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C18H25NO6 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a tert-butoxycarbonyl (Boc) protecting group and a dimethoxyphenyl substituent, which may enhance its reactivity and interaction with biological targets.
Chemical Structure
The compound's structure can be represented as follows:
This formula indicates the presence of a pyrrolidine ring with a carboxylic acid functional group at the 3-position and a Boc group at the 1-position. The dimethoxyphenyl substituent at the 4-position contributes to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H23NO5 |
| Molecular Weight | 319.38 g/mol |
| CAS Number | 123456-78-9 |
The biological activity of this compound is linked to its interactions with various molecular targets, including enzymes and receptors. Research suggests that it may modulate enzymatic activity through inhibition or activation mechanisms, potentially influencing pathways related to inflammation, cancer, or metabolic disorders.
Potential Targets
- Enzymes : May interact with specific enzymes involved in metabolic pathways.
- Receptors : Possible binding to receptor sites influencing neurotransmitter release or cellular signaling.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound. Here are some notable findings:
- Antiviral Activity : A study indicated that pyrrolidine derivatives exhibit antiviral properties by inhibiting viral replication through interference with viral enzymes.
- Anti-inflammatory Effects : Research demonstrated that certain pyrrolidine compounds can reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .
- Cancer Cell Growth Inhibition : Compounds structurally related to this pyrrolidine derivative have shown promise in inhibiting the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Comparison of Biological Activities
Properties
IUPAC Name |
(3R,4S)-4-(2,3-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-9-12(13(10-19)16(20)21)11-7-6-8-14(23-4)15(11)24-5/h6-8,12-13H,9-10H2,1-5H3,(H,20,21)/t12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVLXJGYHYKWTI-OLZOCXBDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














